

Heptaminol Hydrochloride (CAS 543-15-7): A Technical Guide to Research Applications

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Compound of Interest		
Compound Name:	Heptaminol Hydrochloride	
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Abstract

Heptaminol hydrochloride, a sympathomimetic amine and cardiac stimulant, has been a subject of scientific inquiry for its diverse pharmacological effects. This technical guide provides an in-depth overview of the research applications of **heptaminol hydrochloride** (CAS 543-15-7), focusing on its mechanism of action, preclinical and clinical findings, and analytical methodologies. The information is curated to support researchers, scientists, and drug development professionals in exploring the therapeutic potential and scientific understanding of this compound.

Introduction

Heptaminol hydrochloride, chemically known as (RS)-6-Amino-2-methylheptan-2-ol hydrochloride, is a compound recognized for its cardiotonic and vasodilatory properties.[1] Initially developed in the mid-20th century, its primary clinical application has been in the management of orthostatic hypotension.[2][3] Research has expanded to investigate its utility in other cardiovascular conditions, such as septic shock, and has uncovered novel potential applications, including in oncology.[4][5] This document synthesizes the existing research to provide a comprehensive technical resource.

Mechanism of Action



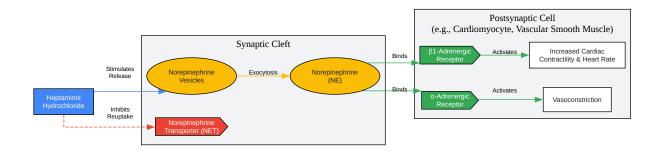
Heptaminol hydrochloride exerts its effects primarily through its interaction with the sympathetic nervous system.[2] It is classified as an indirect sympathomimetic amine, meaning it enhances the effects of endogenous catecholamines.[1][4]

The core mechanisms include:

- Norepinephrine Release: It stimulates the release of norepinephrine, a key neurotransmitter in the "fight-or-flight" response.[1][2][6] This leads to the activation of adrenergic receptors.
- Inhibition of Norepinephrine Reuptake: Heptaminol acts as a competitive inhibitor of highaffinity, sodium-dependent noradrenaline uptake.[2][3] This action prolongs the presence of norepinephrine in the synaptic cleft, amplifying its effects.
- Adrenergic Receptor Stimulation: The increased availability of norepinephrine leads to the stimulation of:
 - Beta-1 Adrenergic Receptors: Predominantly in the heart, their stimulation results in a
 positive inotropic (increased contractility) and chronotropic (increased heart rate) effect,
 leading to enhanced cardiac output.[1]
 - Alpha-Adrenergic Receptors: Located in the smooth muscles of blood vessels, their activation causes vasoconstriction, leading to an increase in blood pressure.[1]
- Calcium and pH Modulation: Heptaminol can increase intracellular free calcium levels.[4] In ischemic conditions, its inotropic effect may be related to the restoration of internal pH, potentially through the stimulation of the Na+/H+ exchange.[3]

Signaling Pathway of Heptaminol Hydrochloride





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Figure 1: Simplified signaling pathway of heptaminol hydrochloride.

Preclinical Research Applications

A variety of in vitro and in vivo models have been employed to characterize the pharmacological profile of **heptaminol hydrochloride**.

In Vitro Studies



Study Type	Model	Key Findings	Reference
Catecholamine Dynamics	Primary cultures of bovine chromaffin cells	Competitive inhibitor of high-affinity, sodium-dependent noradrenaline uptake.	[2][3]
Cardiotonic Effects	Isolated rat heart preparations	Induces a cyclic increase in systolic LVP under normoxic conditions. Inotropic effect during moderate ischemia may be linked to internal pH restoration.	[2][3]
Muscle Fatigue	Isolated twitch muscle fibers from frogs	Investigated for its effects on muscle fatigue.	[2]
Myogenesis	Satellite cells of adult skeletal muscles	Increased the capacity of satellite cells to differentiate into myotubes without significantly altering cloning efficiency or proliferation.	[3]

Experimental Protocol: Noradrenaline Uptake Inhibition in Bovine Chromaffin Cells

- Cell Culture: Primary cultures of bovine chromaffin cells are established.
- Assay: The cells are incubated with radiolabeled noradrenaline in the presence and absence
 of varying concentrations of heptaminol hydrochloride.
- Measurement: The amount of radioactivity taken up by the cells is quantified to determine the inhibitory effect of heptaminol on noradrenaline uptake.
- Analysis: The inhibition constant (Ki) is calculated to quantify the inhibitory potency.

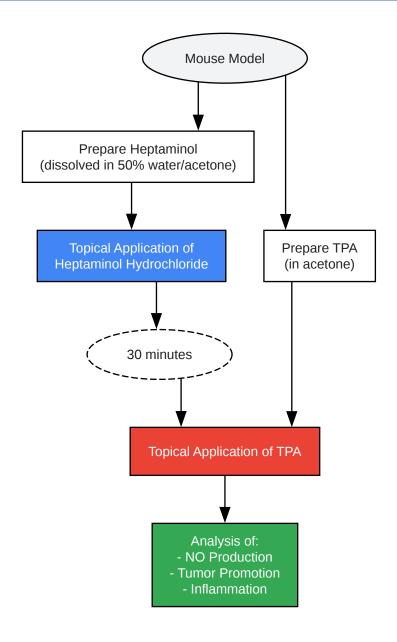


In Vivo Studies

Animal Model	Application	Key Findings	Reference
Rat	Orthostatic Hypotension	Prevented orthostatic hypotension and increased plasma noradrenaline concentration.	[3]
Rat	Cardiovascular Effects	Repeated injections can reduce the norepinephrine content of the rat heart by 20-40%.	[2]
Camel	Pharmacokinetics	Characterized by a short terminal elimination half-life, rapid clearance, and a large volume of distribution following intravenous administration.	[2]
Horse	Cardiovascular Effects	Dose-dependent cardiovascular effects.	[2]
Mouse	Anti-tumor and Anti- inflammatory	Topical application stimulated NO production and inhibited TPA-induced tumor promotion and inflammation.	[4][7]

Experimental Workflow: In Vivo Anti-inflammatory and Anti-tumor Study





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Figure 2: Experimental workflow for TPA-induced inflammation in a mouse model.

Clinical Research Applications Orthostatic Hypotension

Heptaminol hydrochloride has been widely used in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing.[2][3] Its mechanism in this context is attributed to its ability to increase plasma noradrenaline levels and inhibit noradrenaline reuptake, thereby counteracting the postural drop in blood pressure.[3]



Septic Shock

A prospective study involving 49 patients with septic shock investigated the impact of **heptaminol hydrochloride** administration on the weaning from catecholamine support.[5]

Patient Group	Number of Patients	Key Findings	P-value
Heptaminol Group	Randomized	Faster weaning from dopamine and norepinephrine. Lower ICU and hospital mortality rates.	Dopamine: P = 0.008Norepinephrine: P = 0.001
Control Group	Randomized	Slower weaning from catecholamines.	

The study concluded that the introduction of heptaminol was associated with a quicker decrease in the required doses of dopamine and norepinephrine.[5]

Other Research Areas

- Pulmonary Hypertension: Early research explored its effects on normal and increased pressure of the pulmonary artery, suggesting a potential therapeutic role in pulmonary hypertension.[8]
- Cor Pulmonale: The hemodynamic effects of heptaminol have been studied in the context of Cor pulmonale.[9]
- Myocardial Ischemia: Its powerful inotropic action on ischemic preparations was an early and significant finding.[3]
- Doping in Sports: Heptaminol is listed as a prohibited substance by the World Anti-Doping Agency (WADA) and has been detected in samples from athletes.[10][11]

Analytical Methods

The detection and quantification of **heptaminol hydrochloride** are crucial for both clinical monitoring and forensic applications.



Analytical Technique	Matrix	Key Aspects	Reference
Spectrofluorimetry	Pure form, tablets, human plasma	Condensation reaction with ethyl acetoacetate/formalde hyde reagents to form a fluorescent derivative. Linear range: 0.2-2 µg/ml. LOD: 0.06 µg/ml, LOQ: 0.18 µg/ml.	[12]
Gas Chromatography- Mass Spectrometry (GC-MS)	Human urine	Solid-phase extraction followed by trifluoroacetic anhydride derivatization. Unchanged heptaminol was the sole form found in urine.	[13]

Conclusion

Heptaminol hydrochloride is a pharmacologically active compound with a well-defined mechanism of action centered on the modulation of the sympathetic nervous system. While its established use is in the management of orthostatic hypotension, ongoing research continues to unveil its potential in critical care settings like septic shock and its intriguing anti-inflammatory and anti-tumor properties in preclinical models. The detailed experimental protocols and analytical methods summarized in this guide provide a solid foundation for future research and development endeavors involving heptaminol hydrochloride. Further investigation is warranted to fully elucidate its therapeutic potential and translate preclinical findings into clinical practice.



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